molecular formula C20H23ClN2O3 B2869817 3-(2-Chlorophenyl)-1-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]urea CAS No. 2177365-66-9

3-(2-Chlorophenyl)-1-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]urea

Cat. No.: B2869817
CAS No.: 2177365-66-9
M. Wt: 374.87
InChI Key: MEMBXGKOBFOUOG-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)-1-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]urea is an organic compound that features a urea functional group This compound is characterized by the presence of a chlorophenyl group, a hydroxyphenyl group, and a tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenyl)-1-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]urea typically involves the following steps:

    Formation of the Urea Core: This can be achieved by reacting an isocyanate with an amine under mild conditions.

    Introduction of the Chlorophenyl Group: This step may involve the use of chlorophenyl isocyanate or chlorophenylamine.

    Addition of the Hydroxyphenyl Group: This can be done through a nucleophilic substitution reaction.

    Incorporation of the Tetrahydropyran Ring: This step may involve the use of a tetrahydropyranyl protecting group, followed by deprotection.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorophenyl)-1-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]urea can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone.

    Reduction: The urea group can be reduced to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.

    Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are common.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Exploration as a potential therapeutic agent.

    Industry: Use in the development of new materials or as a catalyst.

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)-1-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]urea would depend on its specific application. For example, if used as a therapeutic agent, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1-(2-chlorophenyl)-3-(2-hydroxy-2-phenyl)urea: Lacks the tetrahydropyran ring.

    1-(2-chlorophenyl)-3-(2-hydroxyethyl)urea: Lacks the phenyl group.

    1-(2-chlorophenyl)-3-(2-phenyl)urea: Lacks the hydroxy group.

Uniqueness

3-(2-Chlorophenyl)-1-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]urea is unique due to the combination of its functional groups, which may confer specific chemical reactivity and biological activity not seen in similar compounds.

Properties

IUPAC Name

1-(2-chlorophenyl)-3-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O3/c21-17-8-4-5-9-18(17)23-19(24)22-14-20(25,15-6-2-1-3-7-15)16-10-12-26-13-11-16/h1-9,16,25H,10-14H2,(H2,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEMBXGKOBFOUOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(CNC(=O)NC2=CC=CC=C2Cl)(C3=CC=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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